molecular formula C18H15N5OS B2970717 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034369-25-8

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2970717
CAS No.: 2034369-25-8
M. Wt: 349.41
InChI Key: SANHEOYJWFKFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic small molecule featuring a benzothiazole carboxamide core linked to a pyridine-methyl scaffold substituted with a 1-methylpyrazole moiety.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-16(6-7-22-23)14-4-2-12(9-19-14)10-20-18(24)13-3-5-15-17(8-13)25-11-21-15/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANHEOYJWFKFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of approximately 284.33 g/mol. The structure comprises a benzo[d]thiazole core linked to a pyridine and pyrazole moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity :
    • Compounds containing 1H-pyrazole structures have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .
    • A study demonstrated that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are essential enzymes for bacterial DNA replication, suggesting potential antibacterial properties alongside anticancer activity .
  • Antimicrobial Activity :
    • Similar benzothiazole compounds have shown promising results in inhibiting bacterial growth, particularly against E. coli and S. aureus. The inhibition was quantified with IC50 values indicating effective concentrations necessary to achieve significant antimicrobial activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of compounds:

Compound ModificationEffect on Activity
Substitution on the pyridine ringEnhances anticancer properties
Variations in the pyrazole moietyAlters selectivity towards cancer cell types
Presence of electron-withdrawing groupsIncreases potency against bacterial targets

For instance, the introduction of halogen substituents on the aromatic rings has been associated with increased cytotoxicity towards cancer cells, while maintaining selectivity for bacterial targets .

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Anticancer Efficacy : A compound structurally similar to this compound demonstrated significant tumor growth inhibition in xenograft models, showcasing its potential as an effective anticancer agent .
  • Antimicrobial Studies : A derivative exhibited strong inhibitory effects on biofilm formation in E. coli, indicating its potential use in treating infections where biofilm formation is a critical factor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the provided evidence, focusing on molecular features, synthetic efficiency, and inferred pharmacological properties.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield/Purity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide (Target) C21H18N6OS* 410.47* Benzothiazole-6-carboxamide, pyridinylmethyl, 1-methylpyrazole N/A
N-(6-(pyridin-3-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (Compound 15, ) C21H14N4S 354.09 Quinoline core, pyridinyl, benzothiazol-5-amine 70.4% yield, 100% purity
1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide () C22H23N5OS 405.50 Dual ethyl/methyl groups, pyridin-2-ylmethyl, benzothiazol-2-yl N/A
1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide () C18H17FN6OS 384.40 Fluorinated benzothiazole, dual pyrazole-ethyl/methyl groups N/A

*Inferred based on structural analysis.

Key Observations

Core Heterocycle Variations: The target compound uses a pyridine scaffold, whereas Compound 15 () employs a quinoline core. Quinoline derivatives often exhibit enhanced DNA intercalation or kinase inhibition due to planar aromatic systems . The fluorinated analog () introduces a fluorine atom, which typically improves metabolic stability and bioavailability compared to non-halogenated analogs .

Substituent Impact: The target compound’s 1-methylpyrazole group may enhance solubility and hydrogen-bonding interactions compared to ’s bulky ethyl/methyl substituents, which could increase lipophilicity and membrane permeability .

Synthetic Efficiency: Compound 15 was synthesized with a 70.4% yield via Suzuki-Miyaura coupling, suggesting robust scalability for quinoline-based analogs . Data for the target compound’s synthesis are unavailable, but similar cross-coupling methodologies are likely applicable.

Inferred Pharmacological Implications

  • Compound 15: The quinoline-amine structure aligns with antimalarial (e.g., chloroquine) or anticancer (e.g., topoisomerase inhibitor) mechanisms .
  • Compounds : Ethyl/fluorine substituents may optimize pharmacokinetics (e.g., half-life) but require toxicity profiling due to increased hydrophobicity .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide?

The compound is typically synthesized via multi-step organic reactions, including:

  • Palladium-catalyzed cross-coupling to link pyridine and pyrazole moieties (e.g., Suzuki-Miyaura coupling for aromatic ring functionalization) .
  • Alkylation or reductive amination to introduce the benzothiazole-carboxamide group .
  • Deprotection steps to remove temporary protecting groups (e.g., tert-butyl or Boc groups) .
    Key challenges include optimizing reaction yields and minimizing side products, particularly during coupling reactions. HPLC (≥98% purity) is critical for post-synthesis purification .

Advanced: How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?

Advanced optimization involves:

  • Computational reaction path searches (e.g., density functional theory (DFT) to predict transition states and regioselectivity) .
  • Design of Experiments (DoE) to screen solvent polarity, temperature, and catalyst loading. For example, K₂CO₃ in DMF at room temperature is effective for nucleophilic substitutions in related pyrazole derivatives .
  • In situ monitoring via FTIR or NMR to track intermediate formation and adjust conditions dynamically .
    Referencing quantum chemical calculations and iterative experimental validation can reduce trial-and-error approaches .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

  • HPLC : To confirm ≥98% purity and quantify impurities .
  • NMR spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., confirming methyl group integration in the pyrazole ring) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FTIR : To identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) resolve contradictions in spectral data for this compound?

Discrepancies in spectral data (e.g., unexpected peaks in NMR) may arise from:

  • Rotamers or tautomers : Variable-temperature NMR can distinguish dynamic equilibria .
  • Trace impurities : LC-MS/MS with tandem fragmentation isolates and identifies low-abundance contaminants .
  • Isotopic patterns : HRMS with isotopic resolution differentiates isobaric interferences (e.g., chlorine vs. sulfur isotopes) .

Basic: How should researchers design biological assays to evaluate this compound’s activity?

  • Target identification : Prioritize assays based on structural analogs (e.g., benzothiazole carboxamides are often kinase or enzyme inhibitors) .
  • Dose-response curves : Use a 10-point dilution series (e.g., 0.1–100 µM) in cell-based or enzymatic assays .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Advanced: How can researchers interpret conflicting bioactivity data across different assay platforms?

Contradictions may arise from:

  • Off-target effects : Perform counter-screening against unrelated targets (e.g., GPCRs or ion channels) .
  • Solubility limitations : Use DLS (dynamic light scattering) to confirm compound solubility in assay buffers .
  • Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors to assess metabolite-driven activity .

Basic: What strategies ensure the compound’s stability during storage and experimentation?

  • Storage : Store at –20°C in anhydrous DMSO, sealed under inert gas (e.g., argon) to prevent hydrolysis/oxidation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can computational methods guide mechanistic studies of this compound’s bioactivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .
  • MD simulations : Run 100-ns trajectories to assess protein-ligand complex stability and identify key binding residues .
  • QSAR modeling : Corrogate substituent effects (e.g., pyrazole methylation) with bioactivity data to optimize potency .

Basic: How can researchers address discrepancies between computational predictions and experimental results?

  • Re-validate computational parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit) .
  • Experimental replication : Repeat assays with rigorously purified compound to exclude impurity artifacts .

Advanced: What methodologies enable large-scale production without compromising purity?

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer for exothermic steps .
  • Membrane separation : Use nanofiltration or reverse osmosis to remove unreacted intermediates .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.